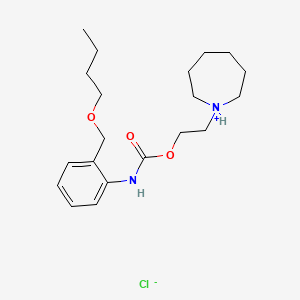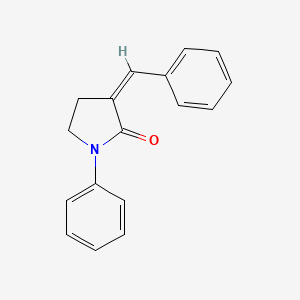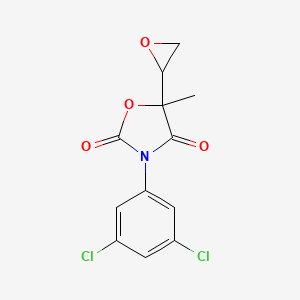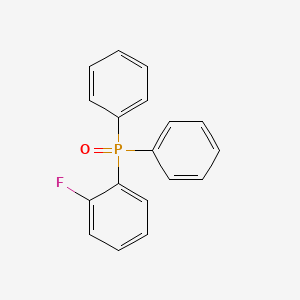![molecular formula C22H44O3 B14414984 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL CAS No. 83742-03-4](/img/structure/B14414984.png)
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is a complex organic compound characterized by a cyclohexane ring substituted with butyl and hydroxymethyl groups. This compound is notable for its unique structure, which combines both aliphatic and cyclic elements, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexane derivatives followed by hydroxymethylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation and the use of specialized reactors to maintain the necessary conditions for high yield and purity. The process may also include purification steps such as distillation and recrystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The butyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the butyl group can interact hydrophobically with lipid membranes. These interactions can modulate biological pathways and influence the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-[3-Butyl-1,2-bis(hydroxymethyl)cyclohexyl]decan-1-OL: Similar structure but different substitution pattern.
Cyclohexane derivatives: Compounds with similar cyclic structures but varying functional groups.
Uniqueness
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications.
Propriétés
Numéro CAS |
83742-03-4 |
|---|---|
Formule moléculaire |
C22H44O3 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
10-[4-butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-ol |
InChI |
InChI=1S/C22H44O3/c1-2-3-12-19-14-15-20(22(18-25)21(19)17-24)13-10-8-6-4-5-7-9-11-16-23/h19-25H,2-18H2,1H3 |
Clé InChI |
DKJNJHVVCPJESK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(C(C1CO)CO)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


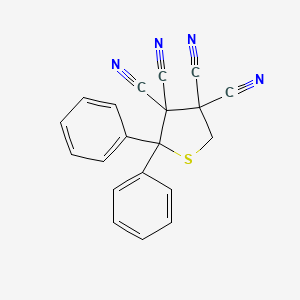
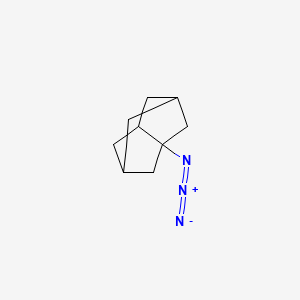
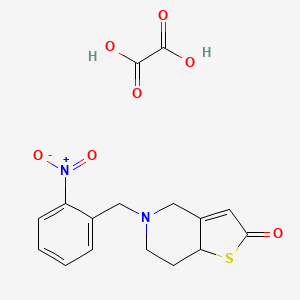
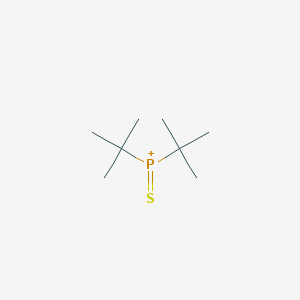
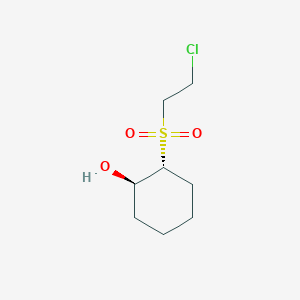
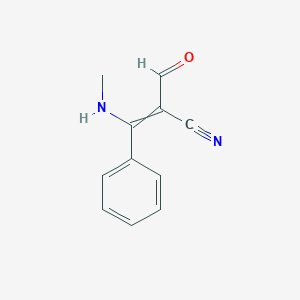
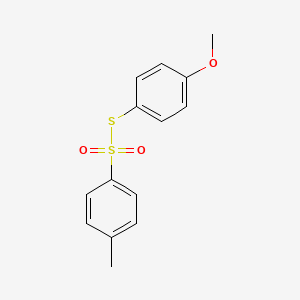
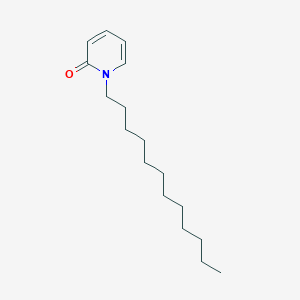
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
